2-chloropyrimidine-5-carboxylic Acid
Overview
Description
2-chloropyrimidine-5-carboxylic Acid is a compound with the molecular formula C5H3ClN2O2 and a molecular weight of 158.5412. It is mainly used as a pharmaceutical intermediate3.
Synthesis Analysis
The synthesis of 2-chloropyrimidine derivatives has been reported by Singour and coworkers. They synthesized these derivatives by reacting 2,4,6 trichloropyrimidine with aromatic amines or amides4.Molecular Structure Analysis
The molecular structure of 2-chloropyrimidine-5-carboxylic Acid is represented by the SMILES string OC(=O)c1cnc(Cl)nc1
1. The InChI representation is InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)
12.
Chemical Reactions Analysis
The chemical reactions involving 2-chloropyrimidine-5-carboxylic Acid are not explicitly mentioned in the search results. However, it’s known that 2-chloropyrimidines were investigated for their COX-2 inhibitory activities4.Physical And Chemical Properties Analysis
2-chloropyrimidine-5-carboxylic Acid is a solid compound1. It has a molecular weight of 158.54 g/mol12. The compound has a topological polar surface area of 63.1 Ų2.Scientific Research Applications
Chemical Synthesis and Characterization
A study by Grant, Seemann, and Winthrop (1956) involved the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which includes compounds related to 2-chloropyrimidine-5-carboxylic acid. This research adds to the understanding of the chemical properties and potential applications of this compound in chemical synthesis (Grant, Seemann, & Winthrop, 1956).
Cocrystal Design
Rajam et al. (2018) explored the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, demonstrating the potential of 2-chloropyrimidine-5-carboxylic acid derivatives in the field of crystal engineering and materials science (Rajam et al., 2018).
Synthetic Approach and Applications
Blyumin, Neunhoeffer, and Volovenko (2007) developed a synthetic approach for 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids, which highlights the versatility of 2-chloropyrimidine-5-carboxylic acid in organic synthesis and its potential applications in creating various derivatives (Blyumin, Neunhoeffer, & Volovenko, 2007).
Metal Complex Formation
Świderski et al. (2019) studied metal complexes with pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids, showing the potential of 2-chloropyrimidine-5-carboxylic acid in forming complexes with metals, which could have implications in catalysis and materials science (Świderski et al., 2019).
Medicinal Chemistry and Drug Design
Kress (1994) synthesized pyrimidine-5-carboxylic acid derivatives, including 2-chloropyrimidine-5-carboxylic acid, and studied their proton NMR spectra. This research aids in understanding the structural and electronic properties of these compounds, which is valuable in medicinal chemistry (Kress, 1994).
Safety And Hazards
2-chloropyrimidine-5-carboxylic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation5.
Future Directions
The future directions of 2-chloropyrimidine-5-carboxylic Acid are not explicitly mentioned in the search results. However, given its use as a pharmaceutical intermediate3, it may continue to be used in the synthesis of various pharmaceutical compounds.
properties
IUPAC Name |
2-chloropyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXUPKLVVSJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454936 | |
Record name | 2-chloropyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloropyrimidine-5-carboxylic Acid | |
CAS RN |
374068-01-6 | |
Record name | 2-chloropyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloropyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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